1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate is a fluorinated organic compound known for its unique chemical properties. It is an unsaturated hydrocarbon with multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various industrial applications, particularly in the field of refrigerants and heat transfer fluids due to its low global warming potential and high thermal stability .
Vorbereitungsmethoden
The synthesis of 1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate typically involves the fluorination of butene derivatives. One common method is the reaction of hexafluorobutene with acetic acid under controlled conditions. Industrial production often employs high-pressure and high-temperature environments to ensure complete fluorination and high yield . The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate has several scientific research applications:
Biology: The compound’s stability and resistance to degradation make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with other molecules, enhancing its stability and reactivity. The pathways involved often include nucleophilic substitution and addition reactions, where the compound acts as an electrophile .
Vergleich Mit ähnlichen Verbindungen
1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate can be compared with other fluorinated compounds such as:
1,1,1,4,4,4-Hexafluorobut-2-yne: Similar in structure but with a triple bond, making it more reactive in certain chemical reactions.
1,1,1,4,4,4-Hexafluorobut-2-ene: This compound has a double bond and is used in similar applications but differs in reactivity and stability.
Hexafluoropropylene: A simpler fluorinated compound used in polymer production and as a refrigerant.
The uniqueness of this compound lies in its combination of high thermal stability, low global warming potential, and versatility in chemical reactions, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C6H4F6O2 |
---|---|
Molekulargewicht |
222.08 g/mol |
IUPAC-Name |
[(Z)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl] acetate |
InChI |
InChI=1S/C6H4F6O2/c1-3(13)14-4(6(10,11)12)2-5(7,8)9/h2H,1H3/b4-2- |
InChI-Schlüssel |
AKLLQGZSSPIBMP-RQOWECAXSA-N |
Isomerische SMILES |
CC(=O)O/C(=C\C(F)(F)F)/C(F)(F)F |
Kanonische SMILES |
CC(=O)OC(=CC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.